(2,5-Dimethylphenoxy)acetyl chloride

Descripción

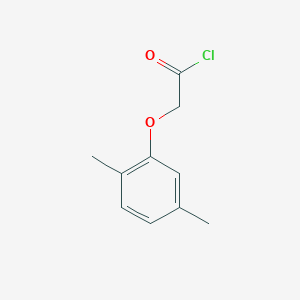

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,5-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLBNAKYIAIQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 2,5 Dimethylphenoxy Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including (2,5-Dimethylphenoxy)acetyl chloride. crunchchemistry.co.uk This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. crunchchemistry.co.ukpressbooks.pub These reactions are typically rapid and often exothermic.

This compound readily reacts with alcohols and polyols in a process known as alcoholysis to form the corresponding esters. wikipedia.org The reaction proceeds via a nucleophilic attack by the hydroxyl group of the alcohol on the carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of a chloride ion and a proton to yield the ester and hydrogen chloride (HCl). youtube.com To neutralize the HCl byproduct, which can otherwise protonate the alcohol and reduce its nucleophilicity, a weak base such as pyridine (B92270) or triethylamine (B128534) is commonly added. crunchchemistry.co.ukpressbooks.pub

The general mechanism involves the alcohol's oxygen atom attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com The intermediate then collapses, expelling the chloride ion, and a base removes the proton from the oxygen atom that originated from the alcohol, resulting in the final ester product. pressbooks.pub

Table 1: Examples of Ester Formation with this compound This table is illustrative and provides examples of potential products.

| Alcohol/Polyol | Product Name |

| Methanol | Methyl 2-(2,5-dimethylphenoxy)acetate |

| Ethanol | Ethyl 2-(2,5-dimethylphenoxy)acetate |

| Isopropanol | Isopropyl 2-(2,5-dimethylphenoxy)acetate |

| Ethylene Glycol | 2-Hydroxyethyl 2-(2,5-dimethylphenoxy)acetate |

| Glycerol | (2,5-Dimethylphenoxy)acetyl esters of glycerol |

The reaction of this compound with primary and secondary amines is a highly efficient method for forming amide bonds. fishersci.co.uk This reaction, often referred to as aminolysis, is typically very rapid due to the high nucleophilicity of amines. crunchchemistry.co.uk The mechanism is analogous to ester formation, involving nucleophilic attack by the amine's nitrogen atom on the carbonyl carbon. youtube.comchemguide.co.uk

A key consideration in this reaction is that the HCl generated as a byproduct will react with the amine base. libretexts.orgchemguide.co.uk To prevent the consumption of the primary nucleophile, two equivalents of the amine are typically used: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming an ammonium (B1175870) salt. pressbooks.publibretexts.org Alternatively, an external, non-nucleophilic base like pyridine or triethylamine can be added to scavenge the HCl. fishersci.it

Table 2: Examples of Amide Formation with this compound This table is illustrative and provides examples of potential products.

| Amine | Product Name |

| Ammonia | 2-(2,5-Dimethylphenoxy)acetamide |

| Methylamine | N-Methyl-2-(2,5-dimethylphenoxy)acetamide |

| Diethylamine | N,N-Diethyl-2-(2,5-dimethylphenoxy)acetamide |

| Aniline | N-Phenyl-2-(2,5-dimethylphenoxy)acetamide |

This compound reacts with hydrazine (B178648) (H₂N-NH₂) to produce (2,5-Dimethylphenoxy)acetyl hydrazide. This reaction follows the nucleophilic acyl substitution pathway, with the terminal nitrogen of hydrazine acting as the nucleophile. google.com Acyl hydrazides are stable compounds and valuable intermediates in the synthesis of various heterocyclic compounds. orgsyn.org

A potential complication in this synthesis is the formation of a 1,2-diacylhydrazine byproduct, where two molecules of the acyl chloride react with both nitrogen atoms of the hydrazine molecule. orgsyn.org To favor the formation of the desired mono-acylhydrazide, reaction conditions can be controlled, for instance, by using an excess of hydrazine or by adding the acyl chloride slowly to a cooled, stirred solution of hydrazine. google.com

This compound can react with a carboxylic acid or its carboxylate salt to form a mixed anhydride. pressbooks.pubwikipedia.org The reaction involves the oxygen atom of the carboxylic acid's hydroxyl group acting as a nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com The subsequent elimination of HCl, typically facilitated by a base like pyridine, yields the mixed anhydride. pressbooks.pub

Mixed anhydrides are themselves reactive acylating agents and are often used in peptide synthesis. google.comgoogle.com They are generally more reactive than carboxylic acids but less reactive than acyl chlorides. chemistrysteps.com This reactivity allows for subsequent reactions with other nucleophiles, such as amines, to form amides. highfine.com

Transformations Involving Ketene (B1206846) Intermediates

In the presence of a non-nucleophilic base, such as triethylamine, this compound can undergo elimination of HCl to form a highly reactive ketene intermediate. nih.gov This is possible because the acetyl chloride has an α-hydrogen that can be abstracted by the base. The resulting ketene is a versatile intermediate for various chemical transformations, most notably cycloaddition reactions. nih.gov

One of the most significant applications of ketenes generated from acyl chlorides is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam (azetidin-2-one). nih.govnih.gov The β-lactam ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins. nih.gov

In this reaction, this compound is treated with a tertiary amine base in the presence of an imine. The base facilitates the in-situ formation of 2,5-dimethylphenoxyketene. This ketene then reacts with the C=N double bond of the imine in a concerted or stepwise fashion to yield the four-membered β-lactam ring. mdpi.com The stereochemical outcome of the reaction (cis or trans) can be influenced by the substituents on both the ketene and the imine. nih.govnih.gov

Cascade Processes Leading to Alkylidene-β-lactams and N,N′-Diarylamidines

A notable feature of the reactivity of this compound, and aryloxyacetyl chlorides in general, is its participation in one-pot cascade reactions with aryl azides to selectively yield either 4-alkylidene-β-lactams or N,N′-diarylamidines. acs.orgnih.gov The selectivity of this process is remarkably controlled by the stoichiometric ratio of the reactants. acs.org This synthetic strategy offers an efficient route to these valuable heterocyclic compounds.

The reaction proceeds through a common key intermediate, a ketenimine, which is generated in situ. The initial step involves the reaction of an aryl azide (B81097) with a phosphine, typically triphenylphosphine (B44618), to form a phosphazene (an aza-ylide) via the Staudinger reaction. organic-chemistry.orgwikipedia.orgacs.org This phosphazene then undergoes an aza-Wittig reaction with the ketene derived from this compound in the presence of a base, such as triethylamine, to form the highly reactive ketenimine intermediate.

Mechanism Outline:

Ketene Formation: this compound is treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl and form the corresponding aryloxyketene.

Phosphazene Formation: The aryl azide reacts with triphenylphosphine to generate the aza-ylide.

Ketenimine Formation: The aryloxyketene reacts with the phosphazene in an aza-Wittig type reaction to produce the ketenimine intermediate and triphenylphosphine oxide.

Once the ketenimine is formed, its fate is determined by the stoichiometry of the available reactants in the reaction mixture.

Formation of 4-Alkylidene-β-lactams: When the aryl azide and this compound are used in a 1:1 stoichiometric ratio, the ketenimine undergoes a [2+2] cycloaddition with another molecule of the in situ generated ketene. This cycloaddition is followed by an intramolecular Wittig-type reaction, leading to the formation of the 4-alkylidene-β-lactam ring system. In this pathway, only Z-isomers of the alkylidene-β-lactams are typically obtained. acs.org

Formation of N,N′-Diarylamidines: If an excess of the aryl azide is used (typically 2 equivalents relative to the aryloxyacetyl chloride), the reaction pathway shifts. The ketenimine intermediate, instead of reacting with another ketene molecule, reacts with a second molecule of the phosphazene (formed from the excess aryl azide). This is followed by hydrolysis during workup to afford the N,N′-diarylamidine. acs.org The reaction demonstrates good yields for both electron-rich and electron-deficient aryl azides. acs.org It is also possible to synthesize unsymmetrical N,N′-diarylamidines by introducing a different aryl azide in the second step of the reaction sequence. acs.org

The selective synthesis of these two classes of compounds from a common set of starting materials by simply altering the reaction stoichiometry highlights an elegant and efficient synthetic strategy.

Derivatization Strategies Employing 2,5 Dimethylphenoxy Acetyl Chloride

Acylation in the Synthesis of Substituted Phenoxyacetamides

The most direct derivatization strategy for (2,5-Dimethylphenoxy)acetyl chloride is its use as an acylating agent in reactions with primary and secondary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism to form N-substituted 2-(2,5-dimethylphenoxy)acetamides. chemguide.co.ukchemguide.co.uk

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. chemguide.co.ukchemguide.co.uk A final deprotonation step, often facilitated by a second equivalent of the amine or an added base like pyridine (B92270), neutralizes the resulting ammonium (B1175870) ion to yield the stable amide product and an ammonium chloride salt. chemguide.co.ukyoutube.com This acylation process is a fundamental method for creating phenoxyacetamide structures, which are scaffolds found in various biologically active molecules. researchgate.netresearchgate.netmdpi.com The 2,5-dimethylphenyl scaffold, in particular, is a structural feature in a number of antimicrobial compounds. nih.gov

Table 1: Examples of Substituted Phenoxyacetamides Synthesized via Acylation

| Amine Reactant | Resulting Phenoxyacetamide Product |

| Aromatic Amines (e.g., Aniline derivatives) | N-Aryl-2-(2,5-dimethylphenoxy)acetamide |

| Heterocyclic Amines (e.g., 2-Aminobenzothiazole) | N-(Benzothiazol-2-yl)-2-(2,5-dimethylphenoxy)acetamide |

| Aliphatic Amines (e.g., Ethylamine) | N-Ethyl-2-(2,5-dimethylphenoxy)acetamide |

Research has demonstrated the synthesis of various N-aryl acetamides through this pathway, highlighting the versatility of acyl chlorides in forming robust amide bonds. researchgate.netmdpi.com The specific substitution on the amine component can be widely varied to modulate the properties of the final phenoxyacetamide product.

Incorporation into Complex Molecular Architectures as Functional Side Chains

Beyond simple amide formation, this compound serves as a building block for introducing the (2,5-dimethylphenoxy)acetyl group as a functional side chain into larger, more complex molecular architectures. This strategy is employed to modify the properties of a parent molecule, such as a polymer or a biologically active agent.

A significant application is in the synthesis of agrochemicals. For instance, the related compound 2,5-dimethylphenylacetyl chloride is a crucial intermediate in the industrial synthesis of the insecticide spirotetramat. google.com In this context, the acyl chloride is used to introduce the substituted phenylacetyl moiety, which is integral to the final complex spirocyclic structure.

In materials science, derivatives of dimethylphenol are incorporated into polymer backbones to enhance their properties. For example, 2,6-dimethylphenol (B121312) can be acylated with reagents like acetyl chloride as a step in the synthesis of functionalized poly(phenylene oxide)s. mdpi.com This demonstrates a strategy where the phenoxyacetyl group can be attached to a monomer unit prior to polymerization or used to modify an existing polymer, thereby introducing new functionalities as side chains.

Table 2: Examples of Complex Molecules with (2,5-Dimethylphenoxy)acetyl Functional Side Chains

| Complex Molecule | Molecular Class | Role of the (2,5-Dimethylphenoxy)acetyl Moiety |

| Spirotetramat (via related intermediate) | Insecticide (Tetramic Acid Derivative) | Forms a key part of the enol ester core structure. google.com |

| Modified Poly(phenylene oxide)s | Polymer | Acts as a functional side chain to modify polymer properties. mdpi.com |

| Thiazole Derivatives | Antimicrobial Agents | The 2,5-dimethylphenyl group is a key scaffold component. nih.gov |

The incorporation of the (2,5-dimethylphenoxy)acetyl group can influence factors such as solubility, thermal stability, and biological interactions of the final macromolecule.

Synthesis of Heterocyclic Scaffolds (e.g., pyrimidines, pyrazolines, pyridinones)

This compound is a valuable precursor for constructing a variety of heterocyclic scaffolds. Its utility lies in its ability to react with various nucleophiles to form key intermediates, such as 1,3-dicarbonyl compounds or their equivalents, which can then undergo cyclization reactions.

Pyrimidines: The synthesis of pyrimidine (B1678525) rings often involves the condensation of a three-carbon component (like a 1,3-dicarbonyl compound) with an N-C-N unit such as urea, thiourea, or guanidine (B92328). researchgate.netgoogle.com this compound can be used to synthesize the required 1,3-dicarbonyl precursor. For example, a Claisen condensation reaction between an ester and a ketone derived from this acyl chloride can generate a β-diketone, which is primed for cyclization into a substituted pyrimidine. Another route involves the coupling of acid chlorides with terminal alkynes to form alkynones, which can subsequently react with amidinium salts to yield pyrimidines. researchgate.net

Pyrazolines: Pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, are commonly synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) or its derivatives. ajgreenchem.comsilae.it A chalcone (B49325) bearing the 2,5-dimethylphenoxy moiety can be prepared, and its subsequent reaction with a hydrazine hydrate (B1144303) in a suitable solvent yields the corresponding pyrazoline. silae.it Furthermore, the resulting pyrazoline can be N-acetylated using an acyl chloride to afford 1-acetylpyrazoline derivatives. researchgate.net

Other Heterocycles: The reactivity of this compound allows for its use in building other heterocyclic systems. For example, reaction with a carboxylic acid hydrazide can produce an N,N'-diacylhydrazine. biointerfaceresearch.com These intermediates can undergo acid-catalyzed cyclodehydration to form 2,5-disubstituted 1,3,4-oxadiazoles, another important heterocyclic scaffold. biointerfaceresearch.com

Table 3: Heterocyclic Scaffolds Synthesized Using this compound Derivatives

| Heterocycle | General Precursor | Synthetic Strategy | Role of this compound |

| Pyrimidine | β-Diketone | Condensation with guanidine or urea. researchgate.net | Used to synthesize the β-diketone precursor. |

| Pyrazoline | Chalcone (α,β-unsaturated ketone) | Condensation with hydrazine hydrate. ajgreenchem.comsilae.it | Used to prepare the ketone portion of the chalcone. |

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | Acid-catalyzed cyclodehydration. biointerfaceresearch.com | Reacts with a hydrazide to form the diacylhydrazine. |

Application of 2,5 Dimethylphenoxy Acetyl Chloride As a Key Synthetic Intermediate

Building Block for Advanced Organic Compounds

The (2,5-dimethylphenoxy)acetyl chloride structure serves as a fundamental building block for a range of more complex organic molecules. Its precursor, (2,5-dimethylphenoxy)acetic acid, is frequently used to synthesize a library of related compounds with modified side chains. nih.gov By converting the carboxylic acid to the more reactive acetyl chloride, chemists can readily perform reactions to create esters and amides.

Research into the synthesis of derivatives of Gemfibrozil, a pharmaceutical agent, highlights this application. In these studies, (2,5-dimethylphenoxy)acetic acid is used as a starting point to create a series of structurally related molecules. nih.gov These syntheses demonstrate the utility of the (2,5-dimethylphenoxy) functional group as a core scaffold upon which further chemical complexity can be built. Examples of such compounds synthesized from 2,5-dimethylphenol (B165462) (a precursor to the title compound) include various phenoxyalkanoic acids, showcasing the versatility of this chemical framework. nih.gov

| Compound Name | Molecular Formula | Chain Length | Reference |

|---|---|---|---|

| 2-(2,5-dimethylphenoxy)acetic acid | C10H12O3 | 2 carbons | nih.gov |

| 6-(2,5-dimethylphenoxy)hexanoic acid | C14H20O3 | 6 carbons | nih.gov |

Role in the Synthesis of Advanced Pharmaceutical Intermediates

The (2,5-dimethylphenoxy) group is a critical component in the structure of the well-established pharmaceutical agent, Gemfibrozil. mdpi.com Gemfibrozil is a lipid-regulating drug used in the treatment of hyperlipidemia. mdpi.comresearchgate.net Its chemical structure is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. mdpi.com

The synthesis of Gemfibrozil and its derivatives relies on incorporating the 2,5-dimethylphenol or a related synthon into the final molecule. nih.govnewdrugapprovals.org this compound represents a highly reactive form of the (2,5-dimethylphenoxy)acetic acid precursor, making it a valuable intermediate for efficiently creating the ether linkage central to the drug's structure in various potential synthetic routes. The presence of this specific phenoxy moiety is essential for the pharmacological activity of Gemfibrozil, which functions by activating the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in fat and carbohydrate metabolism. newdrugapprovals.org

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Use | Reference |

|---|---|---|---|---|

| Gemfibrozil | C15H22O3 | 250.33 | Antihyperlipidemic Agent | mdpi.com |

Precursor in Agrochemical Synthesis

This compound is derived from (2,5-dimethylphenoxy)acetic acid. This places it within the broader class of phenoxyacetic acids, a group of compounds known for their significant biological activities and applications in the agricultural sector. ontosight.ai

Phenoxyacetic acids are recognized for their ability to act as synthetic auxins, which are a type of plant hormone that can regulate cell elongation and division. ontosight.ai This property makes them suitable for use as plant growth regulators. Furthermore, various aryloxyacetic acid derivatives have been synthesized and investigated for their potential as herbicides. beilstein-journals.org As a reactive derivative of this class, this compound serves as a key precursor for synthesizing novel compounds with potential applications in agrochemical development, particularly in the creation of new herbicides or plant growth regulators.

Advanced Spectroscopic Characterization in Research of 2,5 Dimethylphenoxy Acetyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the molecular skeleton can be constructed.

In the ¹H NMR spectrum of (2,5-Dimethylphenoxy)acetyl chloride, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond to the different electronic environments of the protons. The aromatic region is expected to show three distinct signals for the protons on the benzene (B151609) ring. A singlet integrating to two protons would be anticipated for the methylene (B1212753) (-CH₂-) group, which is situated between the electronegative oxygen atom and the carbonyl group. Furthermore, two separate singlets, each integrating to three protons, would confirm the presence of the two non-equivalent methyl groups attached to the aromatic ring.

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon environments. The carbonyl carbon of the acetyl chloride functional group is characteristically found at a very low field (highly deshielded) position. The spectrum would also display distinct signals for the six aromatic carbons, the methylene carbon, and the two methyl carbons, with their chemical shifts influenced by the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | s | 1H | Ar-H |

| ~4.9 | s | 2H | -OCH₂CO- |

| ~2.3 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| ~172 | C=O (acid chloride) |

| ~155 | Ar-C (C-O) |

| ~137 | Ar-C (C-CH₃) |

| ~131 | Ar-C (C-H) |

| ~129 | Ar-C (C-CH₃) |

| ~124 | Ar-C (C-H) |

| ~113 | Ar-C (C-H) |

| ~68 | -OCH₂- |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak typically appears at a high wavenumber, around 1800 cm⁻¹, a region that is often free from other interfering absorptions. The presence of the ether linkage is confirmed by C-O-C stretching bands, typically observed in the 1250-1000 cm⁻¹ region. Additional characteristic peaks include C-H stretching vibrations for the aromatic and aliphatic (methyl and methylene) protons just above and below 3000 cm⁻¹, respectively, and C=C stretching vibrations within the aromatic ring around 1600-1450 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1800 | C=O Stretch | Acyl Chloride |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250-1200 | C-O Stretch (Aryl) | Aryl Ether |

Mass Spectrometry (MS) for Determination of Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₁ClO₂), the molecular weight is 198.65 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 198. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 200, with an intensity about one-third of the molecular ion peak, would be expected, confirming the presence of one chlorine atom.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include the loss of a chlorine radical to form an acylium ion [M-35]⁺, or the cleavage of the ether bond. The fragmentation analysis helps to piece together the different components of the molecule, confirming the connectivity of the atoms.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 198/200 | Molecular Ion [M]⁺· | [C₁₀H₁₁ClO₂]⁺· |

| 163 | [M-Cl]⁺ | [C₁₀H₁₁O₂]⁺ |

| 135 | [M-COCl]⁺ | [C₉H₁₁O]⁺ |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique provides a crucial check on the compound's empirical and molecular formula, verifying its stoichiometric purity.

For a sample of pure this compound, the experimentally determined percentages of carbon, hydrogen, and chlorine should closely match the theoretical values calculated from its molecular formula, C₁₀H₁₁ClO₂. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

Elemental Composition of this compound (C₁₀H₁₁ClO₂)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 60.46% |

| Hydrogen (H) | 5.58% |

| Chlorine (Cl) | 17.84% |

Emerging Research Directions and Future Perspectives on 2,5 Dimethylphenoxy Acetyl Chloride

Development of Sustainable Synthetic Methodologies

The traditional synthesis of acyl chlorides, including (2,5-Dimethylphenoxy)acetyl chloride, often involves reagents like thionyl chloride or phosphorus pentachloride, which can generate significant hazardous waste. khanacademy.orggoogle.com Future research is increasingly focused on developing more environmentally benign and sustainable methods.

Key strategies in this area include:

Green Solvents and Catalysts: A major push is towards replacing volatile and toxic organic solvents with greener alternatives. humanjournals.com Research into amide synthesis from acid chlorides has demonstrated the potential of bio-alternative solvents like Cyrene™, which can minimize waste and improve molar efficiency. rsc.org Another approach involves using water as a solvent, which is considered the most preferred green solvent. tandfonline.com Although acid chlorides are prone to hydrolysis, studies on related compounds show that N-acylation can be successfully achieved in aqueous media under controlled conditions. tandfonline.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid heavy metal catalysts is a core principle of green chemistry. tandfonline.com Research has shown that N-acylation reactions using acid chlorides can proceed efficiently under metal-free, neutral conditions, offering an eco-friendly and scalable process. tandfonline.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat transfer, enhanced safety for handling reactive intermediates, and the potential for process automation. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to higher yields, better purity, and reduced waste generation.

| Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Bio-based solvents (e.g., Cyrene™) | Reduced toxicity, lower environmental impact, improved safety. rsc.orgtandfonline.com |

| Reagents/Catalysts | Thionyl chloride, Phosgene, Phosphorus pentachloride | Catalyst-free systems, non-toxic catalysts (e.g., ZrCl4) | Avoidance of toxic reagents, reduced hazardous waste. tandfonline.comresearchgate.net |

| Process | Batch synthesis | Continuous flow synthesis | Improved safety, higher efficiency, scalability, and process control. researchgate.net |

Exploration of Novel Catalytic Reactions

The reactivity of the acyl chloride group makes this compound a valuable reagent in a variety of transformations, most notably in acylation reactions. Future research is aimed at discovering new catalytic systems that can expand the scope of its applications and improve the efficiency of known reactions.

Heterogeneous Catalysis: A significant area of interest is the development of reusable solid catalysts to replace homogeneous catalysts, which are often difficult to separate from the reaction mixture. For instance, metal chlorides grafted onto solid supports like silicoaluminophosphate (SAPO-5) have shown high activity and reusability in Friedel-Crafts acylation reactions. mdpi.com Exploring similar heterogeneous catalysts for reactions involving this compound could offer a more sustainable alternative to common homogeneous catalysts like aluminum chloride. mdpi.com

Lewis Acid Catalysis: Research into novel Lewis acid catalysts continues to be a vibrant field. Zirconium(IV) chloride (ZrCl₄), for example, has been identified as a highly active catalyst for the chlorination of carboxylic acids to form acyl chlorides, suggesting its potential utility in reactions involving these compounds. researchgate.net The exploration of other earth-abundant and non-toxic metal-based catalysts is an ongoing goal.

Asymmetric Catalysis: A frontier in this area is the development of chiral catalysts that can enable enantioselective reactions using this compound. This would be particularly valuable for the synthesis of complex, optically active molecules, such as pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity.

Computational Chemistry Studies on Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, reactivity, and selectivity. For this compound, computational studies represent a significant future direction for rational process design and the discovery of new reactions.

Potential areas of investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism. Such studies can help explain observed reactivity and predict the effect of substituents or catalysts.

Predicting Selectivity: In molecules with multiple reactive sites, computational models can predict the chemo-, regio-, and stereoselectivity of reactions. For example, in Friedel-Crafts acylations of complex aromatic substrates, computational analysis could predict the most likely site of acylation, guiding experimental design and minimizing the formation of unwanted byproducts.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts. By modeling the interaction between this compound and potential catalytic species, researchers can predict catalytic activity and selectivity, prioritizing the most promising candidates for experimental validation. Studies on related compounds have already utilized computational methods to understand molecular geometry and interactions, highlighting the potential of this approach. uken.krakow.pl

| Computational Method | Research Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Mapping reaction pathways and calculating activation energies. | Fundamental understanding of reaction mechanisms; prediction of reaction kinetics. |

| Molecular Dynamics (MD) | Simulating solvent effects and conformational dynamics. | Optimization of reaction conditions and understanding the role of the solvent. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with reactivity or catalytic performance. | Rational design of new catalysts and prediction of substrate scope. |

Design of Next-Generation Molecular Systems Utilizing the (2,5-Dimethylphenoxy)acetyl Moiety

The (2,5-dimethylphenoxy)acetyl group can be considered a valuable structural motif or "moiety" for incorporation into larger, more complex molecules. Its specific steric and electronic properties can be harnessed to design next-generation molecular systems with tailored functions in medicine, materials science, and agrochemistry.

Pharmaceuticals and Bioactive Molecules: The phenoxyacetyl scaffold is present in various pharmacologically active compounds. Research has shown that N-(phenoxyacetyl)piperazine derivatives exhibit activity within the central nervous system. uken.krakow.pl The (2,5-dimethylphenoxy)acetyl moiety can be systematically incorporated into new molecular designs as a strategy to modulate properties like lipophilicity, metabolic stability, and binding affinity to biological targets. Its use in creating hybrid molecules, such as combining it with other pharmacophores like chalcones or quinones, could lead to novel anticancer agents or other therapeutics. mdpi.com

Advanced Materials: The rigidity and aromatic nature of the (2,5-dimethylphenoxy)acetyl group make it an interesting building block for new polymers and liquid crystals. By incorporating this moiety into polymer backbones or as side chains, researchers can fine-tune material properties such as thermal stability, mechanical strength, and optical characteristics.

Agrochemicals: Many commercial herbicides and pesticides are based on phenoxyacetic acid derivatives. By modifying the substitution pattern on the aromatic ring and derivatizing the acetyl group, the this compound serves as a key intermediate for creating libraries of new compounds. These can then be screened for enhanced herbicidal or insecticidal activity, improved environmental degradation profiles, and reduced toxicity to non-target organisms.

Q & A

Basic: What are the standard synthetic routes for (2,5-Dimethylphenoxy)acetyl chloride, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves the reaction of 2,5-dimethylphenoxyacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Reagent Selection : Use SOCl₂ for higher reactivity, but ensure strict moisture control to avoid hydrolysis.

- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., decomposition of the acyl chloride).

- Purification : Distillation under reduced pressure (40–60°C, 10–15 mmHg) yields the pure product.

- Yield Optimization : Monitor reaction completion via TLC (hexane:ethyl acetate, 4:1) and IR spectroscopy (disappearance of -OH stretch at 3200–3500 cm⁻¹, appearance of C=O stretch at 1770–1810 cm⁻¹) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 6.7–7.2 ppm, multiplet), methyl groups (δ 2.3–2.5 ppm, singlet), and the acyl chloride carbonyl (¹³C NMR δ 170–175 ppm).

- IR : Confirm the acyl chloride group via peaks at 1770–1810 cm⁻¹ (C=O) and 550–600 cm⁻¹ (C-Cl).

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 183.1 (C₁₀H₁₁ClO⁺).

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%) .

Advanced: How can competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) be controlled during derivatization?

Answer:

- Solvent Choice : Use aprotic solvents (e.g., dichloromethane) to minimize hydrolysis.

- Temperature : Lower temperatures (0–10°C) favor nucleophilic substitution over hydrolysis.

- Additive Use : Catalytic DMAP (4-dimethylaminopyridine) accelerates substitution by stabilizing transition states.

- Kinetic Monitoring : Conduct in situ FTIR to track acyl chloride consumption and optimize reaction quenching .

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., divergent hydrolysis rates under similar conditions)?

Answer:

- Variable Identification : Assess trace moisture levels (via Karl Fischer titration) and solvent purity.

- Isolation of Intermediates : Use LC-MS to detect partial hydrolysis products (e.g., 2,5-dimethylphenoxyacetic acid).

- Computational Modeling : Perform DFT calculations to evaluate steric/electronic effects of methyl groups on hydrolysis kinetics.

- Reproducibility : Validate protocols using standardized reagents (e.g., anhydrous SOCl₂ from the same supplier) .

Advanced: What methodologies are recommended for studying the biological activity of derivatives of this compound?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., amides, esters) and test against target enzymes (e.g., proteases) using fluorescence-based assays.

- In Vitro Assays : Evaluate cytotoxicity via MTT assays (IC₅₀ values) in relevant cell lines.

- Molecular Docking : Use AutoDock Vina to predict binding modes to biological targets (e.g., COX-2), guided by X-ray crystallography data of similar compounds .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood.

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) to quench reactive chloride.

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber glass to prevent moisture ingress and photodegradation .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilicity at the carbonyl carbon.

- Transition State Analysis : Identify energy barriers for nucleophilic attack using Gaussian 16.

- Solvent Effects : Apply the SMD solvation model to simulate reaction environments (e.g., dichloromethane vs. THF) .

Advanced: What strategies are effective for analyzing trace impurities in synthesized batches?

Answer:

- GC-MS : Detect volatile byproducts (e.g., unreacted thionyl chloride) with a DB-5 column.

- HPLC-MS/MS : Quantify non-volatile impurities (e.g., dimerization products) using a gradient elution (water/acetonitrile + 0.1% formic acid).

- NMR Spiking : Add authentic samples of suspected impurities to confirm identity via peak overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.